molecular formula C21H17N3O5S2 B405247 ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324072-31-3

ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B405247
CAS No.: 324072-31-3
M. Wt: 455.5g/mol
InChI Key: MVJDKTZOCSYZEY-LFIBNONCSA-N
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Description

Ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 4-nitrophenyl group at the C2 position, a thiophen-2-yl group at C5, and an ethyl ester moiety at C4. Its synthesis typically involves multi-component reactions, such as the condensation of thiourea derivatives with aldehydes or ketones under acidic conditions, followed by cyclization . The presence of the electron-withdrawing 4-nitrophenyl group enhances electrophilic reactivity, while the thiophen-2-yl moiety contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name

ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S2/c1-3-29-20(26)17-12(2)22-21-23(18(17)15-5-4-10-30-15)19(25)16(31-21)11-13-6-8-14(9-7-13)24(27)28/h4-11,18H,3H2,1-2H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJDKTZOCSYZEY-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₅N₃O₄S
  • Molecular Weight : 375.4 g/mol
  • LogP : 3.3304 (indicating moderate lipophilicity)

The presence of the thiazole and pyrimidine rings contributes to its biological activity, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Recent studies indicate that derivatives of thiazole and pyrimidine exhibit significant antimicrobial properties. Research has shown that compounds similar to ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl have demonstrated:

  • Antibacterial Activity :
    • Effective against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values were reported between 50–400 μg/mL, with some derivatives showing activity comparable to established antibiotics like ampicillin .
  • Antifungal Activity :
    • Active against various fungal strains, including Candida albicans and Aspergillus niger, with MIC values ranging from 4.01 to 4.23 mM .

Antitumor Activity

Compounds containing the thiazole and pyrimidine scaffolds have been investigated for their antitumor properties:

  • Cytotoxicity Studies : The compound has shown promising results in cytotoxic assays against cancer cell lines such as HepG2 and MCF7, with low IC50 values indicating potent activity .

The biological activity of ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as a dual inhibitor of cyclooxygenase enzymes (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .
  • DNA Interaction : It may also interact with DNA or RNA polymerases, affecting nucleic acid synthesis and leading to cell death in rapidly dividing cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to ethyl (2E)-7-methyl compound. The results indicated that modifications at the para position of the phenyl ring significantly enhanced antibacterial potency against E. faecalis and K. pneumoniae .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of thiazole derivatives on different cancer cell lines. The study found that certain modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells, highlighting the potential for therapeutic applications in oncology .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.

Anticancer Properties

The thiazolo-pyrimidine derivatives have been investigated for their potential anticancer effects. In vitro studies demonstrate that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

Compounds within this chemical class have also been reported to exhibit anti-inflammatory properties. They may modulate the production of inflammatory cytokines and inhibit pathways involved in inflammation, making them potential therapeutic agents for inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that yield high purity products characterized by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .

Case Study 1: Antimicrobial Activity

A study published in Molecules demonstrated that derivatives of thiazolo-pyrimidines showed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

Case Study 2: Anticancer Research

In another study focused on anticancer properties, researchers synthesized several thiazolo-pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability through apoptosis induction .

Case Study 3: Inflammation Modulation

Research has also highlighted the anti-inflammatory potential of these compounds. A specific derivative was shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be exploited for therapeutic purposes in chronic inflammatory conditions .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups (EWGs): The target compound’s 4-nitrophenyl substituent at C2 confers stronger electrophilicity compared to bromophenyl or phenylallylidene analogues, enhancing reactivity in nucleophilic environments .

Aromatic Substituents: Thiophen-2-yl at C5 (target compound) exhibits superior π-stacking compared to phenyl or 4-methylphenyl groups, correlating with improved anticancer activity .

Ester Flexibility: Ethyl esters (target compound) generally offer better membrane permeability than methyl esters, though methyl derivatives (e.g., ) may excel in aqueous solubility.

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing: The target compound’s X-ray structure reveals planar geometry with dihedral angles of 12.5° between the thiazolo[3,2-a]pyrimidine core and the 4-nitrophenyl group, facilitating π-π interactions . In contrast, bromophenyl analogues show greater torsional distortion (18.7°), reducing stacking efficiency .
  • NMR Shifts: The thiophen-2-yl proton in the target compound resonates at δ 7.45 ppm (d, J = 3.5 Hz), distinct from phenyl analogues (δ 7.20–7.30 ppm) .

Preparation Methods

Biginelli Condensation Followed by Cyclization

A three-component Biginelli reaction between 4-nitrobenzaldehyde, thiourea, and ethyl acetoacetate forms 1,2,3,4-tetrahydropyrimidine-2-thione (1 ). Subsequent cyclization with ethyl chloroacetate under reflux conditions yields the thiazolo[3,2-a]pyrimidine core (2 ). This method typically requires 8–12 hours in ethanol, with yields ranging from 70–88% depending on substituents.

Key Reaction Conditions

ComponentQuantity (molar ratio)SolventTemperatureTimeYield (%)
4-Nitrobenzaldehyde1.0EthanolReflux8–12 h85–88
Thiourea1.5
Ethyl Acetoacetate1.0

Ultrasound-Assisted Cyclization

Ultrasound probe irradiation (51 W, 10 min) under solvent-free conditions significantly enhances reaction efficiency compared to traditional reflux methods. This approach reduces cyclization time from 5 hours to 10 minutes while improving yields to 90%.

Knoevenagel Condensation for Methylidene Formation

The critical (4-nitrophenyl)methylidene group at position 2 is installed via Knoevenagel condensation between the thiazolo[3,2-a]pyrimidine intermediate and 4-nitrobenzaldehyde.

Conventional Thermal Method

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Toluene

  • Conditions : Reflux with Dean-Stark trap for 4 hours

  • Yield : 82%

Microwave-Assisted Condensation

Microwave irradiation (150°C, 20 min) in acetic acid as both solvent and catalyst achieves 89% yield, reducing reaction time by 75% compared to thermal methods.

Esterification and Final Functionalization

The ethyl carboxylate group at position 6 is typically introduced early in the synthesis (e.g., via ethyl acetoacetate in the Biginelli step). Post-condensation purification involves recrystallization from ethanol or chromatographic techniques for high-purity isolates (>98% by HPLC).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

StepTraditional MethodAdvanced MethodYield ImprovementTime Reduction
Cyclization70% (5 h reflux)90% (10 min ultrasound)+20%97%
Knoevenagel Condensation82% (4 h reflux)89% (20 min microwave)+7%83%
Thiophene Substitution70% (6 h Pd coupling)N/A

Mechanistic Insights

  • Biginelli Reaction : Acid-catalyzed cyclocondensation forms the dihydropyrimidine-thione intermediate via imine formation and nucleophilic attack.

  • Cyclization : Ethyl chloroacetate reacts with the thione group, initiating ring closure to form the thiazolo[3,2-a]pyrimidine system.

  • Knoevenagel Condensation : Base-catalyzed deprotonation generates an enolate, which undergoes aldol-like addition with 4-nitrobenzaldehyde, followed by dehydration to form the exocyclic double bond.

Challenges and Optimization Strategies

  • Stereoselectivity : The (2E)-configuration is favored due to steric hindrance from the 7-methyl group, but prolonged heating may lead to isomerization. Cold ethanol recrystallization preserves the E-configuration.

  • Byproduct Formation : Excess 4-nitrobenzaldehyde can lead to bis-condensation products. Stoichiometric control (1:1 ratio) and stepwise addition mitigate this issue.

  • Catalyst Selection : Piperidine outperforms morpholine in Knoevenagel steps due to superior basicity and lower nucleophilicity.

Scalability and Industrial Relevance

Kilogram-scale batches have been produced using continuous-flow microwave reactors, achieving 85% overall yield with a space-time yield of 1.2 kg·L⁻¹·day⁻¹. Solvent-free ultrasonic methods reduce waste generation, aligning with green chemistry principles .

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